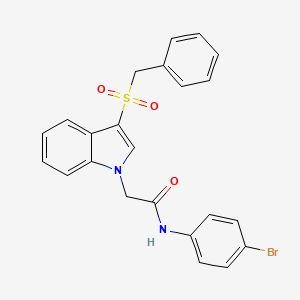

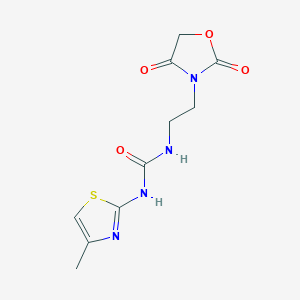

![molecular formula C16H21N3O7S B2692291 1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 866050-20-6](/img/structure/B2692291.png)

1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid” is a complex organic compound . It is related to sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, which are intermediates of the antibiotic drug linezolid .

Synthesis Analysis

The synthesis of related compounds involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction . A series of new sulfonamides and carbamates have been synthesized in good yields by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .Molecular Structure Analysis

The molecular structure of related compounds has been elucidated by spectroscopic data such as IR, NMR (1H and 13C NMR), and mass and elemental analyses . For example, 4-Morpholino-3-nitrophenyl sulfone contains total 58 bond(s); 36 non-H bond(s), 18 multiple bond(s), 6 rotatable bond(s), 6 double bond(s), 12 aromatic bond(s), 4 six-membered ring(s), 2 tertiary amine(s) (aromatic), 2 nitro group(s) (aromatic), 2 ether(s) (aliphatic) and 1 sulfone(s) .Chemical Reactions Analysis

The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Applications De Recherche Scientifique

Pharmacological Research

Compounds with morpholino, nitrophenyl sulfonyl, and piperidine groups often undergo pharmacological research to explore their potential as therapeutic agents. For instance, studies on similar compounds have investigated their effects as anticoagulants, highlighting their utility in improving clinical outcomes for patients undergoing treatments like hemodialysis. Anticoagulants, such as MD 805, have been shown to produce stable antithrombin effects without marked interindividual differences in coagulation time, showcasing the compound's potential in maintenance anticoagulation therapy for patients on hemodialysis (Matsuo et al., 1986).

Metabolic and Disposition Studies

Investigations into the metabolism and disposition of compounds with structural similarities offer critical insights into their pharmacokinetics and safety profiles. For example, studies on SB-649868, an orexin receptor antagonist, detail its extensive metabolism and elimination pathways in humans, providing a foundation for understanding the metabolic fate of similar compounds. Such research underscores the importance of identifying major metabolites and understanding their pharmacological activities to assess the safety and efficacy of new therapeutic agents (Renzulli et al., 2011).

Mécanisme D'action

While the specific mechanism of action for “1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid” is not available, related compounds have shown promising antimicrobial activity . Molecular docking studies of the crystal structure of topoisomerase II gyrase A complexed with natural inhibitor, clorobiocin, were performed to predict the affinity and orientation of the synthesized compounds at the active enzyme site .

Orientations Futures

The future directions for “1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid” and related compounds could involve further exploration of their antimicrobial activity and potential applications in medicine . Additionally, the development of more efficient and stereoselective synthesis methods could be a focus of future research .

Propriétés

IUPAC Name |

1-(4-morpholin-4-yl-3-nitrophenyl)sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O7S/c20-16(21)12-3-5-18(6-4-12)27(24,25)13-1-2-14(15(11-13)19(22)23)17-7-9-26-10-8-17/h1-2,11-12H,3-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBGYLLHOHSCLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

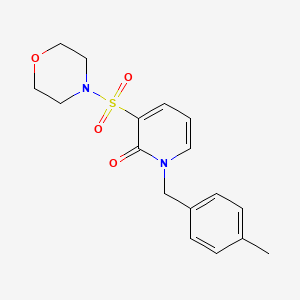

![2-[(2,6-Dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2692209.png)

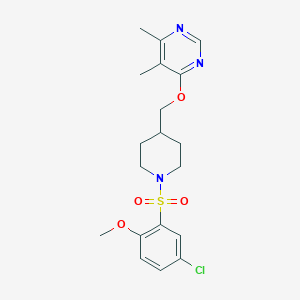

![(Z)-2-cyano-3-(furan-2-yl)-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2692214.png)

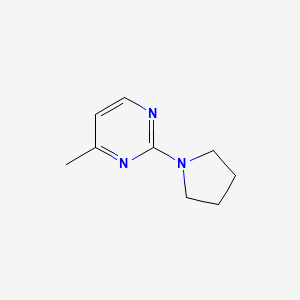

![N-butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692215.png)

![2-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2692222.png)

![4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2692223.png)

![N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide](/img/structure/B2692225.png)

![N-(2,6-dimethylphenyl)-2-{8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2692227.png)

![3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692231.png)